FKBP13 is encoded by the FKBP2 gene. It has been identified across various species, including yeast and mammals. The protein belongs to the larger family of immunophilins, which also includes cyclophilins and other FK506-binding proteins. These proteins are characterized by their ability to bind immunosuppressive drugs like FK506 and rapamycin, which are used clinically to prevent organ transplant rejection and treat autoimmune diseases.
The synthesis of FKBP13 can be achieved through recombinant DNA technology. The gene encoding FKBP13 is typically cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. Following transformation, the host cells are cultured to express the protein, which can then be purified using affinity chromatography techniques.
FKBP13 has a well-defined three-dimensional structure that can be analyzed through X-ray crystallography. Its structure reveals a characteristic FK506-binding domain that includes several key active site residues involved in substrate binding and catalysis.
FKBP13 participates in several biochemical reactions primarily related to protein folding:
The mechanism of action for FKBP13 primarily involves its role as a chaperone within the endoplasmic reticulum:
This process is vital for maintaining cellular homeostasis, especially under conditions of stress where misfolded proteins accumulate.
FKBP13 has several important applications in scientific research:
FKBP-13 (also known as FKBP2 or FK506-binding protein 13) is an endoplasmic reticulum (ER)-resident immunophilin belonging to the FK506-binding protein (FKBP) family. With a molecular weight of ~13 kDa, it is classified among the small single-domain FKBPs alongside cytosolic FKBP12 (12 kDa). The FKBP family is defined by the presence of at least one FK506-binding domain (FKBD) that confers peptidyl-prolyl cis-trans isomerase (PPIase) activity—a critical function in protein folding and conformational regulation. FKBP-13 is distinguished by its subcellular localization, being anchored to the ER membrane via a hydrophobic C-terminal domain and retaining a canonical Arg-Thr-Glu-Leu (RTEL) ER retention motif [1] [9].
In humans, 15 FKBPs have been identified, ranging from 12 to 135 kDa. Unlike larger multidomain FKBPs (e.g., FKBP51/52 with tetratricopeptide repeat (TPR) domains), FKBP-13 contains only one FKBD but includes unique structural adaptations for ER functions. Phylogenetically, it clusters with ER-resident FKBPs across eukaryotes, sharing >50% sequence identity with orthologs in Arabidopsis thaliana (AtFKBP13) and Drosophila melanogaster (dFKBP13) [1] [7] [10].
Table 1: Classification of Key FKBP Family Members
Protein | Gene | Size (kDa) | Domains | Localization | Unique Features |
---|---|---|---|---|---|
FKBP-13 | FKBP2 | 13 | Single FKBD | ER membrane | RTEL motif, ER chaperone |
FKBP-12 | FKBP1A | 12 | Single FKBD | Cytosol | High-affinity FK506 binder |
FKBP-25 | FKBP3 | 25 | FKBD + Nucleolin | Nucleus | DNA-binding, repair functions |
FKBP-51/52 | FKBP5 | 51/52 | 3 FKBDs + TPR | Cytosol, nucleus | Hsp90 binding, steroid signaling |
FKBP-13 was first molecularly cloned in 1991 through screening of human T-cell libraries using FKBP12-derived probes. Unlike FKBP12—the primary cytosolic receptor for immunosuppressants FK506 and rapamycin—FKBP-13 was identified as a membrane-associated protein with a divergent N-terminal signal peptide. Its initial designation as "FKBP-13" reflected its electrophoretic mobility (~13 kDa), while gene nomenclature standardized it as FKBP2 (encoding FKBP-13) versus FKBP1A (encoding FKBP-12) [4] [9].
Nomenclature inconsistencies arose due to its dual aliases: FKBP-13 (size-based) and FKBP2 (gene-based). Orthologs were subsequently characterized:
Key studies in the 1990s revealed FKBP-13’s upregulation during ER stress, positioning it as a component of the unfolded protein response (UPR) pathway, distinct from FKBP12’s role in calcineurin inhibition [1] [4].
Structural Attributes
Despite 43% amino acid identity with FKBP12, FKBP-13 harbors critical structural differences:
Table 2: Structural Comparison of FKBP-13 and FKBP-12
Feature | FKBP-13 | FKBP-12 |
---|---|---|
Catalytic residues | Fully conserved (Phe-46, Asp-37, etc.) | Identical to FKBP-13 |
Drug affinity | ~15-fold lower for FK506 | High-affinity binder |
C-terminal motif | RTEL (ER retention) | Nuclear export sequence |
Subcellular anchor | Hydrophobic membrane-binding domain | Soluble cytosolic protein |
Functional Specialization
FKBP-13’s ER localization dictates unique roles:
Unlike FKBP12—which regulates calcineurin and ryanodine receptors—FKBP-13 influences vesicular trafficking and cytoskeletal dynamics. Its divergence exemplifies how gene duplication and localization shifts enabled functional specialization within the FKBP superfamily [1] [3] [6].
Table 3: Functional Roles of FKBP-13 Across Organisms
Organism | Function | Consequence of Loss |
---|---|---|
Homo sapiens | ER chaperone, Bax inhibition | Increased ER-stress apoptosis |
S. cerevisiae | Redundant PPIase, FK506 binding | Viable; altered drug sensitivity |
A. thaliana | Thylakoid protein folding | Loss of chloroplast PPIase activity |
D. melanogaster | Notch signaling, sensory development | Lethal in pupal stage, eye defects |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: